CDK2 Inhibition vs. Key Analogs
The methyltetrahydropyran-bearing pyridazinone (11m, structurally analogous to 6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one) exhibited the most potent CDK2 inhibition among all 3,6-disubstituted pyridazines tested, with an IC50 of 20.1 nM [1]. This represents a 7.5-fold improvement over the adamantyl-substituted analog 11e (IC50 = 151 nM) and a 2.2-fold improvement over the tert-butyl-substituted analog 11h (IC50 = 43.8 nM) in the same CDK2 enzymatic assay [1].
7.5×, 2.2×, and 2.8× more potent respectively.
| Evidence Dimension | CDK2 enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 20.1 nM (compound 11m) |
| Comparator Or Baseline | 11e (adamantyl analog): IC50 = 151 nM; 11h (tert-butyl analog): IC50 = 43.8 nM; 11l (morpholino analog): IC50 = 55.6 nM |
| Quantified Difference | 7.5-fold more potent than 11e; 2.2-fold more potent than 11h; 2.8-fold more potent than 11l |
| Conditions | In vitro CDK2 enzymatic inhibition assay (Sabt et al., 2020) |
Why This Matters
Superior CDK2 potency directly translates to lower required dosing concentrations in cellular models and reduces the likelihood of off-target kinase engagement at pharmacologically relevant concentrations.
- [1] Sabt A, Abdelhafez OM, El-Haggar RS, et al. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. J Enzyme Inhib Med Chem. 2020;35(1):1616-1630. doi:10.1080/14756366.2020.1806259 View Source
